molecular formula C15H14N2OS B366463 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole CAS No. 294653-52-4

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole

Cat. No.: B366463
CAS No.: 294653-52-4
M. Wt: 270.4g/mol
InChI Key: UEYUFQWEHMSHIX-UHFFFAOYSA-N
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Description

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring substituted with a phenoxyethyl group and a sulfanyl group. It serves as a scaffold in developing novel therapeutic agents, particularly those targeting the androgen receptor for the treatment of prostate cancer.

Scientific Research Applications

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in developing therapeutic agents targeting the androgen receptor for prostate cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as the androgen receptor. By binding to the androgen receptor, it can modulate the receptor’s activity, thereby influencing the expression of genes involved in cell growth and proliferation. This makes it a potential candidate for the treatment of prostate cancer.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
  • 2-[(2-phenoxyethyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one

Uniqueness

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target the androgen receptor makes it particularly valuable in medicinal chemistry for developing prostate cancer therapies.

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-6-12(7-3-1)18-10-11-19-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYUFQWEHMSHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q2: Can you explain the rationale behind exploring new therapies for Spinal Bulbar Muscular Atrophy (SBMA)? [, ]

A2: SBMA is a debilitating neurodegenerative disease with limited treatment options. [, ] Research focuses on developing new therapies that can slow down or halt disease progression and improve the quality of life for patients.

Q3: Why is designing an effective malaria vaccine challenging, and how can current research contribute to overcoming these challenges? []

A3: The complexity of the malaria parasite's lifecycle and its ability to evade the human immune system pose significant challenges in developing an effective vaccine. [] Current research focuses on identifying specific parasite targets and understanding the immune mechanisms involved in protection, which can inform the design of novel and effective vaccine candidates.

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